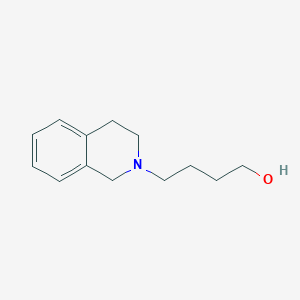

4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-10-4-3-8-14-9-7-12-5-1-2-6-13(12)11-14/h1-2,5-6,15H,3-4,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLNUTCPFINLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518185 | |

| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88014-16-8 | |

| Record name | 3,4-Dihydro-2(1H)-isoquinolinebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88014-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of Nitrogen Containing Heterocycles in Contemporary Chemical Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structural motifs are of paramount importance in contemporary chemical synthesis due to their versatile reactivity and their prevalence in biologically active molecules. journaljpri.comnih.gov They form the core of numerous pharmaceuticals, agrochemicals, and natural products. mdpi.com The presence of the nitrogen heteroatom imparts unique physicochemical properties to these molecules, such as the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. nih.gov

The ubiquity of nitrogen heterocycles in nature is a testament to their evolutionary significance. They are found in a vast array of natural products, including alkaloids, vitamins, and nucleic acids. nih.gov This natural prevalence has inspired chemists to develop a myriad of synthetic methodologies for their construction and functionalization, leading to the creation of novel compounds with tailored properties. mdpi.comrsc.org Consequently, nitrogen-containing heterocycles are indispensable tools in the quest for new therapeutic agents and functional materials.

Foundational Importance of Dihydroisoquinoline and Tetrahydroisoquinoline Nuclei in Molecular Design

Among the diverse families of nitrogen-containing heterocycles, dihydroisoquinolines and their reduced counterparts, tetrahydroisoquinolines, hold a privileged position in molecular design. nuph.edu.uanih.gov The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a common feature in a multitude of alkaloids isolated from various plant and even mammalian sources. researchgate.netresearchgate.net

The inherent structural rigidity and three-dimensional character of the tetrahydroisoquinoline nucleus make it an attractive scaffold for the development of therapeutic agents. nih.gov Derivatives of THIQ have been shown to exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net This wide range of bioactivities has spurred extensive research into the synthesis and structure-activity relationships (SAR) of novel tetrahydroisoquinoline analogs. nuph.edu.uaresearchgate.net The development of efficient synthetic routes, such as the Pictet-Spengler and Bischler-Napieralski reactions, has further facilitated the exploration of this versatile scaffold in drug discovery programs. mdpi.com

Overview of Academic Research Trajectories for 4 3,4 Dihydroisoquinolin 2 1h Yl Butan 1 Ol and Its Structural Analogues

A comprehensive review of the scientific literature reveals a notable absence of dedicated research on the specific chemical compound 4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-ol . While its fundamental structure, a tetrahydroisoquinoline moiety N-substituted with a butan-1-ol chain, falls within a well-explored class of molecules, this particular compound does not appear to have been the subject of focused academic investigation regarding its synthesis, properties, or biological activity.

The academic research trajectory in this area has instead concentrated on the broader family of N-substituted and C1-substituted tetrahydroisoquinolines, which are considered structural analogues. The research indicates that modifications at the nitrogen atom and at the C1 position of the tetrahydroisoquinoline ring system can significantly influence the biological profile of the resulting compounds.

For instance, studies on N-substituted tetrahydroisoquinolines have explored the impact of various functional groups on their pharmacological activity. Research has shown that the introduction of different alkyl and aryl substituents at the nitrogen atom can lead to compounds with potent activities, including NMDA receptor antagonism. nih.gov

Similarly, extensive research has been conducted on derivatives with substitutions at the C1 position. 1-Alkyl-tetrahydroisoquinoline derivatives, for example, have been investigated for their cytotoxic and antimicrobial activities. sdiarticle4.com These studies have demonstrated that the length of the alkyl chain at the C1 position can modulate the biological efficacy of the compounds. sdiarticle4.com

While direct research on this compound is not available, the existing body of work on its structural analogues provides a valuable framework for predicting its potential chemical and biological properties. Future research could focus on the synthesis and evaluation of this specific compound to fill the current knowledge gap and to further elucidate the structure-activity relationships within this important class of N-substituted tetrahydroisoquinolines.

| Compound Name | Molecular Formula | Key Research Focus |

| This compound | C13H19NO | No specific research found |

| 1-Alkyl-tetrahydroisoquinolines | Variable | Cytotoxicity, Antimicrobial activity sdiarticle4.com |

| N-Substituted tetrahydroisoquinolines | Variable | NMDA receptor antagonism, various CNS activities nih.gov |

Synthetic Routes to this compound and Its Derivatives

The synthesis of this compound, a substituted tetrahydroisoquinoline, involves the strategic construction of the core heterocyclic system and the subsequent introduction of the functionalized side chain. Methodologies for creating this class of compounds can be broadly categorized into the formation of the 3,4-dihydroisoquinoline (B110456) nucleus followed by N-alkylation, or the incorporation of the side chain during the synthetic sequence. This article explores the key synthetic strategies employed in the preparation of the title compound and its analogues.

Computational Chemistry and Theoretical Studies of Dihydroisoquinoline Systems

Molecular Modeling and Conformational Analysis

Molecular modeling of the 3,4-dihydroisoquinoline (B110456) scaffold, the core of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-ol, is crucial for understanding its three-dimensional structure and how it influences biological activity. The partially saturated heterocyclic ring is not planar and can adopt several conformations.

The 1,2,3,4-tetrahydroisoquinoline (B50084) ring, a closely related and well-studied structure, is known to adopt non-planar conformations to relieve the angle and eclipsing strains that would be present in a planar form. libretexts.org The most stable conformation is typically the chair form. libretexts.org However, other higher-energy conformations such as the boat, twist-boat, and half-chair are also possible and exist in equilibrium. libretexts.orgresearchgate.netyoutube.com The half-chair conformation, in particular, serves as a transition state between chair and twist-boat forms. libretexts.org For the 3,4-dihydroisoquinoline system, the puckering of the saturated portion of the ring leads to similar conformational possibilities, with the half-chair and boat (or twist-boat) forms being the most relevant low-energy states. These conformations minimize steric hindrance and torsional strain. libretexts.org The energy difference between these states determines their relative populations at equilibrium. youtube.com

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

|---|---|---|

| Half-Chair | ~45 (relative to chair) | Significant angle and torsional strain in the planar portion. libretexts.org |

| Boat | ~30 (relative to chair) | Steric hindrance ("flagpole" interactions) and eclipsing strain. libretexts.org |

| Twist-Boat | ~23 (relative to chair) | Reduced steric and eclipsing strain compared to the boat form. youtube.com |

Note: Energy values are based on the analogous cyclohexane (B81311) system and serve as a general reference for puckered rings. libretexts.orgyoutube.com

The molecular flexibility of this compound is determined by two main factors: the puckering of the dihydroisoquinoline ring and the rotational freedom of the butan-1-ol side chain. The interconversion between different ring conformations, known as a "ring flip," is a dynamic process that can be modeled computationally. libretexts.org The energy barriers between these conformations dictate the rate of interconversion. libretexts.org The acyclic butanol side chain possesses multiple rotatable bonds, allowing it to adopt numerous conformations. This flexibility is critical for how the molecule can adapt its shape to fit into a biological target, such as the active site of an enzyme or a receptor. mdpi.com Computational methods like potential energy surface scans are used to identify low-energy conformations of the side chain and its orientation relative to the dihydroisoquinoline ring.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of dihydroisoquinoline derivatives. sapub.org These methods solve approximations of the Schrödinger equation to determine the electron wavefunction, from which various molecular properties can be derived. northwestern.edulsu.edu Calculations can predict molecular geometry, dipole moments, and thermochemical data. lsu.edu

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic or nucleophilic attack. sapub.org

| Calculated Property | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron. | Predicting reactivity towards electrophiles. |

| LUMO Energy | Represents the ability to accept an electron. | Predicting reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Indicates chemical stability and electronic excitation energy. | Assessing molecular reactivity and optical properties. |

| Electrostatic Potential Map | Visualizes charge distribution and reactive sites. sapub.org | Understanding intermolecular interactions. |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide a detailed picture of the dynamic interactions between a ligand, such as a dihydroisoquinoline derivative, and its biological receptor. mdpi.comdntb.gov.ua These simulations can reveal how a ligand binds to its target, the stability of the ligand-receptor complex, and the conformational changes that occur in both the ligand and the protein upon binding. mdpi.comrowan.edu

Before running an MD simulation, the initial binding pose of the ligand in the receptor's active site is often predicted using molecular docking. nih.govnih.gov Docking algorithms explore various orientations and conformations of the ligand to find the most favorable binding mode, typically based on a scoring function that estimates binding affinity. nih.gov

Once a plausible binding pose is established, MD simulations are used to refine this static picture and explore the dynamic behavior of the complex. mdpi.com These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket. nih.gov By tracking the movement of the atoms over nanoseconds or longer, researchers can observe how the ligand settles into its binding site and how the receptor protein responds, which can provide insights into the mechanisms of receptor activation or inhibition. mdpi.comrowan.edu

In Silico Drug Discovery and Ligand Design Methodologies

The computational techniques described above are integral to modern in silico drug discovery. mdpi.com For dihydroisoquinoline systems, these methods are used to design and screen novel compounds with potential therapeutic activity. mdpi.comdoaj.org Virtual screening, for instance, involves computationally testing large libraries of compounds against a specific biological target to identify promising candidates for further study. mdpi.com

Structure-based drug design utilizes the three-dimensional structure of the target receptor to design molecules that fit precisely into the binding site and form specific, affinity-enhancing interactions. This approach was used to develop potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) based on a N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide scaffold. nih.gov Similarly, ligand-based methods, such as the development of a pharmacophore model from known active compounds, can guide the design of new molecules with similar properties. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can also be performed to build models that correlate the structural features of compounds with their biological activity, providing guidance for optimizing lead compounds. doaj.orgmdpi.com These in silico approaches significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. mdpi.com

Perspectives and Future Research Directions for Dihydroisoquinolinylbutanols

Innovation in Synthetic Strategies for Scaffold Diversification

The therapeutic potential of dihydroisoquinolinylbutanols is intrinsically linked to the diversity of analogs that can be synthesized and screened. Future research will likely focus on developing more efficient and versatile synthetic routes to not only construct the core dihydroisoquinoline ring system but also to functionalize the N-butan-1-ol side chain.

Established methods for constructing the 3,4-dihydroisoquinoline (B110456) core, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been the mainstay for synthesizing these scaffolds. organic-chemistry.orgnih.gov Microwave-assisted versions of these reactions have already demonstrated the potential for accelerating the production of dihydroisoquinoline libraries. organic-chemistry.org However, to fully explore the chemical space around dihydroisoquinolinylbutanols, more innovative strategies are required.

Future synthetic innovations are expected in the following areas:

Catalytic N-Alkylation: Developing novel catalytic methods for the N-alkylation of 3,4-dihydroisoquinolines with functionalized four-carbon units will be crucial. This could involve exploring a wider range of catalysts beyond traditional methods to allow for the introduction of diverse functionalities on the butanol chain, such as fluorine atoms, cyano groups, or additional hydroxyl groups, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. semanticscholar.org Palladium-catalyzed intramolecular cyclization of 2-alkylbenzaldoximes represents a newer approach that could be adapted for creating substituted dihydroisoquinoline systems. arkat-usa.orgresearchgate.net

C-H Functionalization: Direct C-H functionalization of the dihydroisoquinoline core is a powerful tool for late-stage diversification. Future research could focus on developing regioselective C-H activation methods to introduce substituents at various positions on the aromatic ring of the dihydroisoquinolinylbutanol scaffold. This would enable the rapid generation of analogs with modified electronic and steric properties. organic-chemistry.org

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can significantly accelerate the synthesis and purification of large libraries of dihydroisoquinolinylbutanol derivatives. This high-throughput approach will be essential for systematic structure-activity relationship (SAR) studies.

Below is a table summarizing potential innovative synthetic strategies:

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic N-Alkylation | Use of transition metal catalysts (e.g., Palladium, Copper) to facilitate the coupling of the dihydroisoquinoline nitrogen with various butanol-derived fragments. nih.gov | Milder reaction conditions, broader substrate scope, and access to a wider range of functional groups on the side chain. |

| C-H Functionalization | Direct activation and substitution of C-H bonds on the dihydroisoquinoline ring system. organic-chemistry.org | Atom economy, reduced number of synthetic steps, and ability to perform late-stage modifications. |

| Asymmetric Synthesis | Enantioselective methods to produce specific stereoisomers of chiral dihydroisoquinolinylbutanols. | Access to stereochemically pure compounds, which may exhibit different biological activities and safety profiles. |

| Flow Chemistry | Continuous synthesis in microreactors. | Improved reaction control, enhanced safety, and potential for automated, high-throughput synthesis. |

Integration of Advanced Computational Chemistry for Rational Design

Advanced computational chemistry is poised to play a pivotal role in the rational design of novel dihydroisoquinolinylbutanol derivatives with enhanced potency and selectivity. By leveraging computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. researchgate.net

Key areas for the integration of computational chemistry include:

Structure-Based Drug Design (SBDD): For known biological targets, molecular docking and molecular dynamics simulations can be employed to predict the binding modes of dihydroisoquinolinylbutanol analogs within the target's active site. mdpi.com This information can guide the design of new derivatives with improved interactions and higher binding affinities. For instance, if the butan-1-ol side chain is shown to interact with a specific sub-pocket of a receptor, modifications can be designed to optimize this interaction.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution structure of the biological target, quantitative structure-activity relationship (QSAR) models and pharmacophore modeling can be used to identify the key structural features required for biological activity. sciepub.comsciepub.com By analyzing a set of known active and inactive compounds, these models can predict the activity of virtual compounds, guiding the selection of candidates for synthesis.

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are becoming increasingly accurate. Integrating ADMET prediction early in the design phase can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles, reducing the likelihood of late-stage failures in drug development.

The following table outlines the application of various computational techniques in the rational design of dihydroisoquinolinylbutanols:

| Computational Technique | Application | Expected Outcome |

| Molecular Docking | Predicting the binding orientation and affinity of ligands to a target protein. mdpi.com | Prioritization of compounds with favorable binding poses for synthesis. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. acs.org | Assessment of binding stability and identification of key interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate chemical structure with biological activity. sciepub.comsciepub.com | Prediction of the activity of unsynthesized compounds. |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential features for biological activity. | Guiding the design of new molecules that fit the pharmacophore. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity properties. | Early identification of compounds with potential liabilities. |

Identification of Novel Biological Targets and Pharmacological Applications

The dihydroisoquinoline scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects such as anticancer, antimicrobial, and neuroprotective activities. nih.govnuph.edu.ua A key future research direction for dihydroisoquinolinylbutanols will be the identification of novel biological targets and the exploration of new therapeutic applications.

Promising avenues for investigation include:

Phenotypic Screening: High-content phenotypic screening of dihydroisoquinolinylbutanol libraries against various cell lines or disease models can uncover unexpected biological activities. This unbiased approach can lead to the identification of compounds with novel mechanisms of action.

Chemoproteomics: This powerful technology can be used to identify the direct protein targets of bioactive compounds from complex biological samples. nih.govnih.govresearchgate.netmdpi.com By immobilizing a dihydroisoquinolinylbutanol derivative on a solid support, it can be used as a "bait" to pull down its binding partners from cell lysates. Identification of these proteins by mass spectrometry can reveal novel targets and pathways modulated by this class of compounds.

Target Deconvolution: For compounds identified through phenotypic screening, various target deconvolution strategies can be employed to pinpoint the specific molecular target responsible for the observed biological effect. researchgate.net This can involve genetic approaches, such as RNA interference or CRISPR-Cas9 screening, as well as computational methods.

The table below summarizes potential new pharmacological applications for dihydroisoquinolinylbutanols based on the known activities of the broader isoquinoline class:

| Potential Pharmacological Application | Rationale |

| Oncology | Many isoquinoline derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of protein arginine methyltransferases (PRMT5). nih.gov |

| Infectious Diseases | The tetrahydroisoquinoline scaffold has been found in compounds with antibacterial, antifungal, and anti-HIV properties. nih.govacs.org |

| Neurodegenerative Diseases | Certain tetrahydroisoquinoline derivatives have shown potential as anticonvulsant and anti-Alzheimer's agents. nuph.edu.ua |

| Inflammatory Disorders | The anti-inflammatory potential of quinolinone derivatives, a related class of compounds, has been investigated. mdpi.comresearchgate.net |

By pursuing these integrated strategies in synthesis, computational design, and biological target identification, the full therapeutic potential of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-ol and its derivatives can be unlocked, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the established synthetic routes for 4-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-ol and its derivatives?

The compound is typically synthesized via multi-step organic reactions. Key methods include:

- Pictet-Spengler reaction : Forms the dihydroisoquinoline core by condensing an aromatic aldehyde with an amine under acidic conditions .

- Friedel-Crafts acylation : Used to introduce substituents, such as aryl groups, via electrophilic aromatic substitution .

- Palladium-catalyzed cross-coupling : For regioselective functionalization, as demonstrated in the synthesis of dihydroisoquinolin-1(2H)-ones using arylboronic acids .

- Alkylation/Reduction : For example, LiAlH₄ reduction of ketones to alcohols, followed by HCl salt formation for stabilization .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : Essential for confirming structural integrity, including ^1H and ^13C NMR to verify substituent positions and stereochemistry .

- X-ray crystallography : Resolves conformational details, as shown in the crystal structure of 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one .

- Chromatography : HPLC or silica gel chromatography ensures purity, particularly after multi-step syntheses .

- Melting point analysis : Validates crystalline salt forms (e.g., HCl salts with sharp melting points) .

Q. What are the common chemical transformations involving the dihydroisoquinoline moiety?

The core structure undergoes:

- Oxidation : Converts dihydroisoquinoline to isoquinoline derivatives using agents like KMnO₄ or CrO₃ .

- Reduction : LiAlH₄ reduces carbonyl groups to alcohols, enabling downstream functionalization .

- Substitution reactions : Electrophilic halogenation (e.g., Br₂) or nucleophilic alkylation modifies aromatic rings .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for racemic mixtures of this compound?

Continuous-flow kinetic resolution using immobilized enzymes (e.g., Candida antarctica lipase B on magnetic nanoparticles, CaLB-MNPs) effectively separates enantiomers. For example, (±)-4-(3,4-dihydroisoquinolin-2(1H)-yl)butan-2-ol was resolved with high enantiomeric excess (e.e.) in a microreactor system, optimizing parameters like flow rate and temperature .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Glide docking (Schrödinger) is recommended for its accuracy in ligand-receptor modeling:

- A systematic search of conformational space combined with OPLS-AA force field optimization predicts binding poses within 1–2 Å RMSD of crystallographic data .

- For α₂-adrenoreceptor antagonism (e.g., fadaltran derivatives), GlideScore 2.5 enriches active compounds 2–3× better than older versions by penalizing non-physical solvent-exposed charges .

Q. How should researchers address contradictions in reported biological activities?

- Dose-response validation : Replicate assays (e.g., receptor binding or enzyme inhibition) across multiple concentrations.

- Structural analogs : Compare activities of derivatives (e.g., 4-substituted benzamides vs. chlorophenyl ketones) to identify structure-activity relationships .

- Metabolic stability assays : Assess if discrepancies arise from compound degradation in vitro vs. in vivo .

Q. What strategies optimize reaction yields in industrial-scale syntheses?

- Continuous-flow reactors : Enhance efficiency and scalability, as demonstrated in enzymatic kinetic resolutions .

- Catalyst screening : PdCl₂ in ethanol/K₃PO₄ improves cross-coupling yields for dihydroisoquinolinones .

- Solvent selection : Tetrahydrofuran (THF) or chloroform minimizes side reactions during reductions or acylations .

Q. How does crystallographic data inform conformational analysis?

X-ray structures reveal:

- Planarity of the dihydroisoquinoline ring , critical for π-π stacking in receptor binding .

- Hydrogen-bonding networks (e.g., hydroxyl-phenyl interactions), guiding solubility and stability modifications .

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.